![molecular formula C11H15NO2 B4843961 4-ethoxy-N,3-dimethylbenzamide](/img/structure/B4843961.png)
4-ethoxy-N,3-dimethylbenzamide
Overview
Description
4-ethoxy-N,3-dimethylbenzamide, also known as ethyl 4-ethoxy-3-methylbenzamide, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound has been found to have several unique properties that make it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology. In
Scientific Research Applications
4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide has been studied extensively for its potential use in various scientific research applications. One of the most common applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug lead compound. This compound has been found to exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, suggesting its potential as an anti-inflammatory agent. This compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. This compound has been found to have a high level of selectivity for certain enzymes and receptors, making it a valuable tool for researchers studying these targets. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide. One potential direction is the development of new drug leads based on this compound. Researchers could investigate the structure-activity relationship of this compound to identify new derivatives with improved biological activity. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential use as an anti-inflammatory or antimicrobial agent. Finally, researchers could explore the potential of this compound as a tool for studying the biology of certain enzymes and receptors in the body.
properties
IUPAC Name |
4-ethoxy-N,3-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10-6-5-9(7-8(10)2)11(13)12-3/h5-7H,4H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCPUMHULNSTMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N,3-dimethylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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